Methionylpuromycin

Description

Properties

CAS No. |

6042-08-6 |

|---|---|

Molecular Formula |

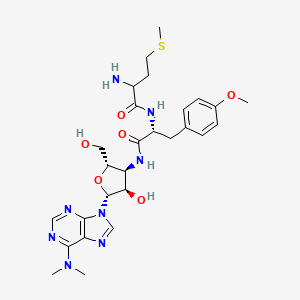

C27H38N8O6S |

Molecular Weight |

602.7 g/mol |

IUPAC Name |

2-amino-N-[(2R)-1-[[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C27H38N8O6S/c1-34(2)23-21-24(30-13-29-23)35(14-31-21)27-22(37)20(19(12-36)41-27)33-26(39)18(32-25(38)17(28)9-10-42-4)11-15-5-7-16(40-3)8-6-15/h5-8,13-14,17-20,22,27,36-37H,9-12,28H2,1-4H3,(H,32,38)(H,33,39)/t17?,18-,19-,20-,22-,27-/m1/s1 |

InChI Key |

UYAHFTFMNYDBLZ-QYUSSEQMSA-N |

SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(CCSC)N)O |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@@H](CC4=CC=C(C=C4)OC)NC(=O)C(CCSC)N)O |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(CCSC)N)O |

Synonyms |

Met-Pur methionylpuromycin |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Measurement of Protein Synthesis Rates

- Methionylpuromycin is used to measure global protein synthesis rates in cultured cells and organisms. The incorporation of this compound into nascent polypeptides allows researchers to quantify translation activity accurately.

- Case Study : In a study involving mouse embryonic fibroblasts (MEFs), the addition of this compound allowed for the assessment of elongation rates by comparing puromycylated peptides before and after treatment with translation inhibitors .

-

Visualization of Translating Ribosomes

- The compound enables visualization of translating ribosomes through immunofluorescence microscopy. By tagging newly synthesized proteins with this compound, researchers can observe localization and dynamics within cells.

- Data Table :

-

Studying Protein-Protein Interactions

- This compound can facilitate the study of protein-protein interactions by allowing the labeling of specific proteins at their C-terminus. This application is crucial for understanding complex cellular processes and signaling pathways.

- Case Study : A study demonstrated that this compound could bond specifically to full-length proteins, enabling the analysis of interaction networks in cellular environments .

-

Investigating Translation Inhibition Mechanisms

- Researchers have employed this compound to investigate the mechanisms by which various compounds inhibit translation. This includes studying competitive inhibition effects with other antibiotics like pactamycin.

- Data Table :

-

Applications in Disease Models

- This compound has been utilized in disease models to assess dysregulation in protein synthesis associated with conditions such as cancer and neurodegenerative diseases.

- Case Study : In models of neurodegeneration, this compound was used to evaluate changes in protein synthesis rates which correlated with disease progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methionylpuromycin belongs to a class of puromycin derivatives engineered to probe ribosomal function. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues

Puromycin (CAS: 53-79-2): Structure: A nucleoside antibiotic with the formula C22H29N7O4, lacking the methionyl and O-methyltyrosine moieties present in this compound. Function: Binds to the ribosomal A-site, causing premature termination of protein synthesis by mimicking aminoacyl-tRNA. Application: Widely used as a general translation inhibitor, whereas this compound is specialized for studying initiation complex dynamics .

Aminoacyl-puromycin Derivatives: Derivatives such as phenylalanyl-puromycin or lysyl-puromycin replace methionine with other amino acids. These compounds exhibit varied binding affinities to ribosomes, influenced by side-chain properties (e.g., hydrophobicity or charge). This compound’s methionine moiety may enhance stability in hydrophobic ribosomal pockets, as suggested by its high radioactivity retention in assays .

Functional Comparison

- Kinetic Behavior : this compound synthesis in 40S preinitiation complexes shows synchronized PO₄ release, indicating coupling between GTP hydrolysis and peptide bond formation. This contrasts with puromycin, which acts independently of initiation factors .

- Specificity : this compound’s methionyl group may confer specificity for methionine-recognizing ribosomal regions, a feature absent in unmodified puromycin.

Research Findings and Limitations

- Key Studies : The 1979 kinetics assay () remains foundational, demonstrating this compound’s utility in dissecting initiation mechanisms. However, direct comparative studies with other derivatives are scarce in the provided evidence.

- Limitations : Structural data for this compound are well-documented , but functional comparisons with analogues like tyrosyl-puromycin or valyl-puromycin require extrapolation from unrelated studies.

Preparation Methods

Ribosomal Systems and Reaction Components

Met-puromycin synthesis relies on functional ribosomes, initiation factors, and substrates. Early protocols utilized ribosomal wash fractions from rabbit reticulocytes or wheat germ, enriched with initiation factors required for assembling 80S initiation complexes. The standard reaction mixture includes:

-

50 mM Tris-HCl (pH 7.5) to maintain ionic stability.

-

80 mM KCl and 2.5 mM MgCl₂ to optimize ribosomal subunit association.

-

1 mM Dithiothreitol (DTT) to preserve sulfhydryl groups in proteins.

-

1 mM ATP and 0.2 mM GTP as energy sources for factor-dependent steps.

Incubation at 30°C for 10–20 minutes allows linear progression of Met-puromycin formation, quantified via ethyl acetate extraction and liquid scintillation counting of radiolabeled products.

Initiation Factor-Dependent Synthesis Protocols

DEAE-Cellulose Fractionation of Initiation Factors

Crude ribosomal wash fractions (0.5 M KCl eluates) are fractionated using DEAE-cellulose chromatography to isolate initiation factors. A factor eluting at 0.22–0.25 M KCl reverses pactamycin-induced inhibition of 80S complex formation, enabling Met-puromycin synthesis even in the presence of this antibiotic. This factor competes with pactamycin (apparent Kₐ = 0.3 μM), suggesting overlapping binding sites on the ribosome.

Table 1: Critical Initiation Factors in Met-Puromycin Synthesis

| Factor | Function | Elution (KCl) | Impact on Synthesis Efficiency |

|---|---|---|---|

| eIF2 | GTP-dependent Met-tRNAi binding | 0.15–0.18 M | Essential for ternary complex |

| eIF5 | 60S subunit joining | 0.22–0.25 M | Rescues pactamycin inhibition |

| eIF3 | 40S subunit stabilization | 0.18–0.20 M | Enhances 43S preinitiation |

Kinetic Analysis of Peptidyl Transfer

Apparent Kₘ and Catalytic Efficiency

Kinetic studies using purified 80S ribosomes reveal biphasic kinetics for Met-puromycin formation. The first slow phase (k = 0.03/min) corresponds to 80S complex assembly, while the second phase (k = 10/min) reflects peptidyl transfer. Key parameters include:

Table 2: Kinetic Constants for Met-Puromycin Synthesis

| Component | Apparent Kₘ (μM) | Vₘₐₓ (nmol/min) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) |

|---|---|---|---|

| Met-tRNAi | 0.005 | 0.12 | 24,000 |

| GTP | 3 | 0.15 | 50 |

| Puromycin (80S) | 100 | 1.8 | 18 |

| Puromycin (80S*) | 60 | 1.8 | 30 |

80S denotes preassembled ribosomes, while 80S* represents ribosomes in the elongation-competent state.

Modulation by Inhibitors and Cofactors

Pactamycin Inhibition and Reversal

Pactamycin blocks 60S subunit joining, reducing Met-puromycin synthesis by >90% at 1 μM. However, supplementing reactions with the 0.22–0.25 M KCl DEAE fraction restores activity via competitive kinetics (Kᵢ = 0.2 μM for pactamycin vs. Kₐ = 0.3 μM for the factor). Lineweaver-Burk analysis confirms competitive inhibition, with pactamycin increasing the apparent Kₘ for initiation factors without altering Vₘₐₓ.

Magnesium and Potassium Optimization

Varying [Mg²⁺] from 1–5 mM demonstrates optimal activity at 2.5 mM , while higher concentrations stabilize non-functional ribosomal aggregates. Similarly, [K⁺] > 100 mM dissociates 80S complexes, reducing synthesis yields by 70%.

Advanced Methodologies and Applications

Radiolabeling and Detection

Incorporation of [³⁵S]-Methionine allows quantification via ethyl acetate extraction. After incubation, 3 mL ethyl acetate vigorously mixes with the reaction, partitioning hydrophobic Met-puromycin into the organic phase. Scintillation counting of the organic layer provides a linear signal over 20 minutes (R² = 0.98).

Q & A

Q. What experimental assays are standard for quantifying methionylpuromycin synthesis in vitro, and how are they optimized for reproducibility?

this compound synthesis is typically measured using radiolabeled assays, such as [³⁵S]methionine incorporation or [³²P]GTP hydrolysis kinetics, to track ribosomal activity . Key steps include:

- Isolating 40S preinitiation complexes via gel filtration to ensure purity.

- Using stoichiometric ratios of initiation factors (e.g., eIF-2, eIF-5) to mimic physiological conditions.

- Validating results with control experiments (e.g., omitting puromycin to confirm specificity). Replication requires detailed documentation of buffer compositions, incubation times, and temperature, as outlined in Materials and Methods sections of published protocols .

Q. How should researchers prepare and characterize this compound for structural studies?

Synthesis involves coupling methionine to puromycin via ribosome-mediated transfer, followed by HPLC purification. Critical parameters include:

- Confirming purity via mass spectrometry and NMR.

- Validating biological activity using in vitro translation assays. For new compounds, provide full spectral data (e.g., ¹H/¹³C NMR, HRMS) in supplementary materials, adhering to journal guidelines for reproducibility .

Advanced Research Questions

Q. How can contradictions in reported GTP hydrolysis rates affecting this compound formation be resolved?

Discrepancies often arise from variations in initiation factor concentrations (eIF-2 vs. eIF-2A) or assay conditions (e.g., Mg²⁺ levels). To address this:

- Perform comparative kinetic studies under standardized buffer conditions .

- Use preinitiation complexes isolated via gel filtration to minimize contamination .

- Apply statistical models (e.g., Michaelis-Menten kinetics) to differentiate intrinsic GTPase activity from experimental noise .

Q. What frameworks (e.g., PICOT, FINER) are suitable for designing studies on this compound's role in translation initiation?

- PICOT :

- P opulation: In vitro ribosomal complexes.

- I ntervention: eIF-5 concentration modulation.

- C omparison: Wild-type vs. eIF-5-deficient systems.

- O utcome: this compound synthesis rates.

- T ime: Kinetic analysis over 0–60 minutes.

Q. How can systematic reviews or scoping studies improve meta-analyses of this compound-related data?

- Define inclusion criteria (e.g., studies using radiolabeled assays) and exclusion criteria (e.g., non-quantitative data).

- Use databases like PubMed and EMBASE with search strings combining "this compound" AND ("eIF-5" OR "GTP hydrolysis").

- Document protocols in repositories like Open Science Framework to enhance transparency .

Methodological and Data Management Considerations

Q. What are best practices for ensuring data reproducibility in this compound studies?

- Data Management Plans (DMPs) : Specify storage formats (e.g., .csv for kinetic data), metadata (e.g., buffer pH, temperature), and repositories (e.g., Zenodo).

- Replication : Share detailed experimental protocols, including exact reagent lot numbers and equipment calibration records .

Q. How should researchers address non-reproducible results in this compound assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.